

Application Notes and Protocols for Live-Cell Imaging of CEP120-Depleted Cells

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Compound of Interest

Compound Name: *CEP120 Human Pre-designed
siRNA Set A*

Cat. No.: *B12391809*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

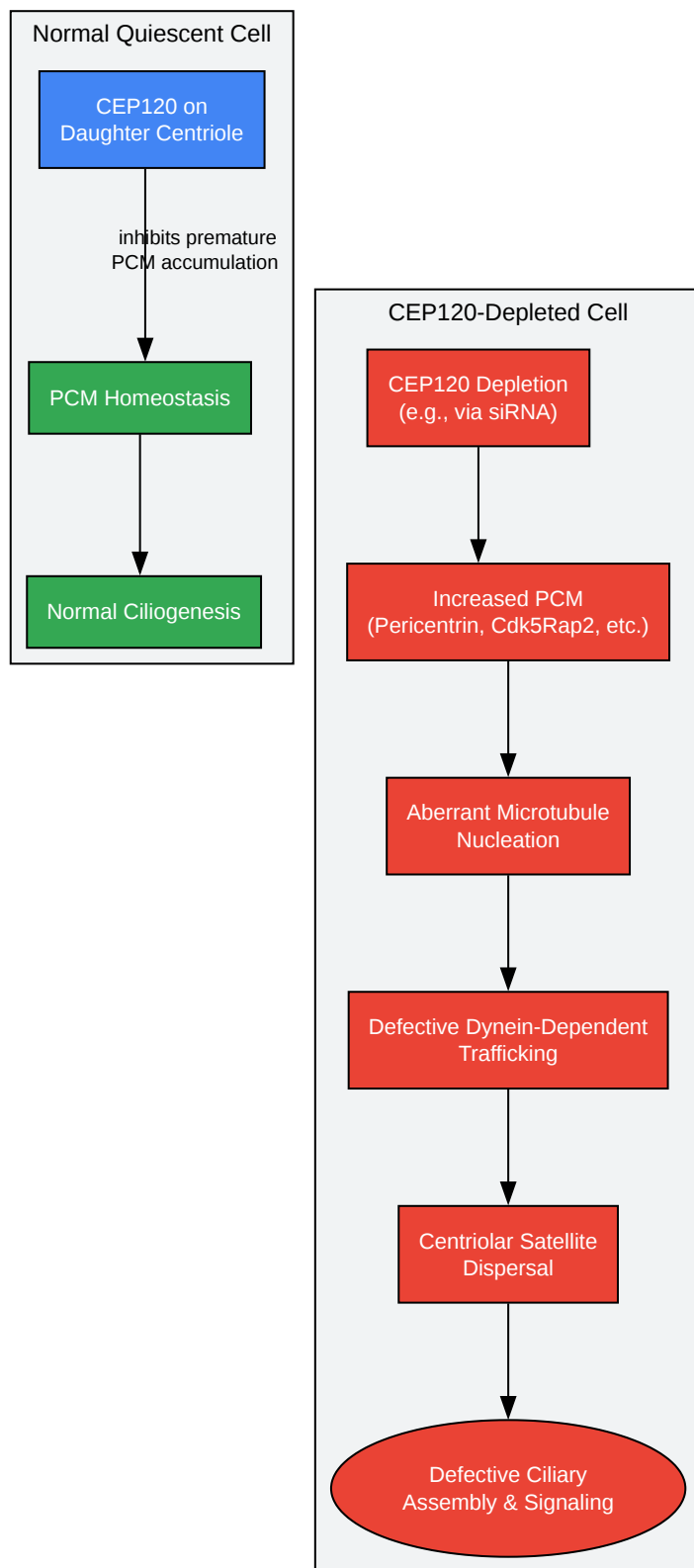
Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole assembly, maturation, and ciliogenesis.[1][2] It is primarily localized to the daughter centriole in quiescent cells, where it plays a role in inhibiting the premature maturation of this structure.[1][3][4] Depletion of CEP120 has been shown to cause defects in centriole duplication, aberrant accumulation of pericentriolar material (PCM), and consequently, impaired formation and function of primary cilia.[3][4] Mutations in the CEP120 gene are associated with human ciliopathies, including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy, highlighting its importance in cellular and developmental processes.[3][5]

Live-cell imaging of CEP120-depleted cells is a powerful technique to dissect the dynamic cellular processes regulated by this protein in real-time. These application notes provide detailed protocols for CEP120 depletion via siRNA, subsequent live-cell imaging, and quantitative analysis, along with a summary of expected quantitative outcomes.

Signaling and Functional Pathway of CEP120

In quiescent (G0) cells, CEP120 is asymmetrically enriched on the daughter centriole, where it functions to prevent the untimely recruitment and accumulation of PCM components.[1][3] The

loss of CEP120 disrupts this inhibitory mechanism, leading to a cascade of events that ultimately impair the cell's ability to form a primary cilium, a critical sensory organelle.

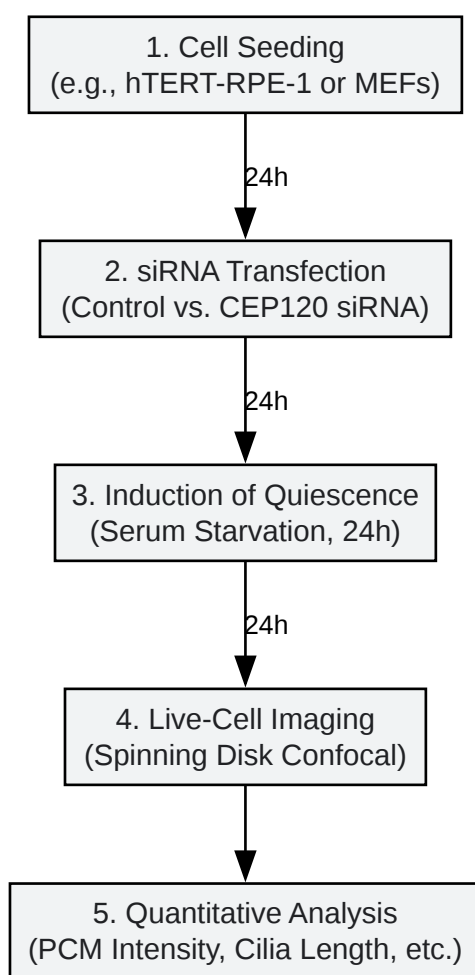


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Caption: Effect of CEP120 depletion on ciliogenesis pathway.

Experimental Workflow Overview

The general workflow for investigating the effects of CEP120 depletion involves cell culture, siRNA-mediated knockdown of the CEP120 protein, induction of quiescence and ciliogenesis through serum starvation, live-cell imaging using fluorescence microscopy, and subsequent quantitative analysis of the acquired images.



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Caption: General experimental workflow for live-cell imaging.

Quantitative Data Summary

Depletion of CEP120 leads to significant and measurable changes in centrosomal composition and ciliary characteristics. The following tables summarize typical quantitative results observed in mouse embryonic fibroblast (MEF) cells.

Table 1: Effect of CEP120 Depletion on Pericentriolar Material (PCM) Components

Protein	Localization	Fold Increase in Centrosomal Intensity (CEP120-depleted vs. Control)	Reference
Pericentrin	Core PCM Scaffold	~2.5-fold	[1]
Cdk5Rap2	PCM Component	Significant Increase	[1]
Ninein	Subdistal Appendages / PCM	Significant Increase	[1]

| Cep170 | PCM Component | Significant Increase |[1] |

Table 2: Effect of CEP120 Depletion on Ciliogenesis

Parameter	Control siRNA	CEP120 siRNA	Reference
Percentage of Ciliated Cells	Normal (~70-80%)	>60% Decrease	[1][3]

| Cilia Length | Normal | Aberrant (Shorter or Longer) |[1][3] |

Experimental Protocols

Protocol 1: Cell Culture and CEP120 Depletion

This protocol describes the transient depletion of CEP120 in human hTERT-RPE-1 or mouse embryonic fibroblast (MEF) cells using small interfering RNA (siRNA).

Materials:

- hTERT-RPE-1 or MEF cells
- DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Control siRNA (non-targeting)
- CEP120-targeting siRNA (e.g., Dharmacon, D-019156-03, Sequence: 5'-GCACGUUAAUCAGCUACAA-3')[1]
- Lipofectamine™ RNAiMAX Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- 6-well plates or 35 mm imaging dishes

Procedure:

- Cell Seeding: One day prior to transfection, seed hTERT-RPE-1 or MEF cells in 6-well plates or imaging dishes so they reach 50-80% confluency on the day of transfection.[1][6]
- siRNA Preparation:
 - For each well, dilute 100-200 nM of siRNA oligonucleotide (Control or CEP120-targeting) into Opti-MEM™ medium.
 - In a separate tube, dilute Lipofectamine™ RNAiMAX into Opti-MEM™ medium according to the manufacturer's protocol.
 - Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[7]
- Transfection: Add the siRNA-lipid complexes to the cells dropwise. Swirl the plate gently to ensure even distribution.
- Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

- Induction of Ciliogenesis: After 24 hours of transfection, replace the growth medium with low-serum medium (0.5% FBS) to induce quiescence and promote ciliogenesis.[\[1\]](#)
- Final Incubation: Incubate the cells for another 24 hours. The cells are now ready for live-cell imaging (48 hours post-transfection). Protein depletion can be verified by immunoblotting or immunofluorescence in parallel fixed-cell experiments.[\[1\]](#)

Protocol 2: Live-Cell Imaging

This protocol provides a general framework for live-cell imaging of CEP120-depleted cells to observe ciliary dynamics and PCM protein localization.

Materials:

- CEP120-depleted and control cells prepared as in Protocol 1.
- Fluorescent protein constructs or dyes to label structures of interest (e.g., mNeonGreen-ARL13b for cilia, GFP-Centrin for centrioles, RFP-CEP164 for mother centriole).[\[8\]](#)[\[9\]](#)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM supplemented with 30 mM HEPES).[\[6\]](#)
- A microscope equipped for live-cell imaging (e.g., spinning disk confocal) with an environmental chamber to maintain 37°C and 5% CO₂.[\[10\]](#)

Procedure:

- Fluorescent Labeling (if required): If not using stable cell lines, transfect cells with plasmids encoding fluorescently-tagged proteins of interest (e.g., PCM components, ciliary markers) 19-24 hours before imaging.[\[6\]](#)
- Sample Preparation: Gently replace the culture medium in the imaging dish with pre-warmed live-cell imaging medium.
- Microscope Setup:
 - Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.

- Use an autofocus system to maintain focus over the duration of the time-lapse experiment. [\[10\]](#)
- Image Acquisition:
 - Identify cells for imaging. In CEP120-depleted samples, focus on cells exhibiting the expected phenotype (e.g., lack of cilia, altered PCM).
 - Set up a time-lapse acquisition sequence. The interval between frames will depend on the dynamics of the process being studied (e.g., every 10 seconds for rapid transport, every 5-10 minutes for ciliogenesis). [\[6\]](#)[\[11\]](#)
 - To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio. [\[10\]](#)[\[12\]](#)
- Data Collection: Acquire time-lapse images for the desired duration.

Protocol 3: Quantitative Image Analysis

Quantitative analysis is essential to extract meaningful data from live-cell imaging experiments. [\[13\]](#)

Software:

- ImageJ/Fiji, MATLAB, or other image analysis software. [\[13\]](#)

General Procedure:

- Image Segmentation: The first critical step is to accurately identify and outline individual cells and subcellular structures (e.g., centrosomes, cilia) in each frame of the time-lapse series. This can be done manually or using automated segmentation algorithms. [\[14\]](#)[\[15\]](#)
- Fluorescence Intensity Measurement:
 - For PCM analysis, define a region of interest (ROI) around the centrosome in both control and CEP120-depleted cells.
 - Measure the mean or integrated fluorescence intensity within the ROI for each channel.

- Correct for background fluorescence by measuring the intensity of a nearby region with no cells.
- Cilia Measurement:
 - Measure the length of cilia from the base to the tip using the segmented line tool.
 - Count the number of ciliated versus non-ciliated cells in multiple fields of view to determine the percentage of ciliogenesis.
- Statistical Analysis:
 - Collect data from a sufficient number of cells (e.g., $N > 30$ per condition) across at least three independent experiments.
 - Perform statistical tests (e.g., t-test, ANOVA) to determine the significance of observed differences between control and CEP120-depleted cells.

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